Cas no 116296-30-1 (2-(5-Acetyl-2-methoxyphenyl)acetic acid)

2-(5-Acetyl-2-methoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid,5-acetyl-2-methoxy-
- (5-acetyl-2-methoxyphenyl)acetate
- (5-acetyl-2-methoxyphenyl)acetic acid
- 2-(5-acetyl-2-methoxyphenyl)acetic acid
- 5-acetyl-2-methoxyBenzeneacetic acid
- 2-(5-Acetyl-2-methoxyphenyl)acetic acid
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- MDL: MFCD06373492
- インチ: InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
- InChIKey: ZIQLGQMVEOXQSY-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(CC(O)=O)=C(OC)C=C1)(=O)C
計算された属性
- せいみつぶんしりょう: 208.07356
じっけんとくせい
- PSA: 63.6
2-(5-Acetyl-2-methoxyphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11712-0.05g |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
116296-30-1 | 95% | 0.05g |
$93.0 | 2023-02-09 | |
Enamine | EN300-11712-1.0g |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
116296-30-1 | 95% | 1.0g |
$400.0 | 2023-02-09 | |
TRC | B401293-10mg |
2-(5-Acetyl-2-methoxyphenyl)acetic acid |
116296-30-1 | 10mg |
$ 50.00 | 2022-06-01 | ||
Enamine | EN300-11712-10.0g |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
116296-30-1 | 95% | 10.0g |
$1800.0 | 2023-02-09 | |
Enamine | EN300-11712-5.0g |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
116296-30-1 | 95% | 5.0g |
$1200.0 | 2023-02-09 | |
Enamine | EN300-11712-250mg |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
116296-30-1 | 95.0% | 250mg |
$198.0 | 2023-10-03 | |
Enamine | EN300-11712-500mg |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
116296-30-1 | 95.0% | 500mg |
$312.0 | 2023-10-03 | |
abcr | AB315628-1g |
(5-Acetyl-2-methoxyphenyl)acetic acid; . |
116296-30-1 | 1g |
€641.50 | 2025-03-19 | ||
1PlusChem | 1P000CL4-50mg |
Benzeneacetic acid, 5-acetyl-2-methoxy- |
116296-30-1 | 95% | 50mg |
$172.00 | 2023-12-26 | |
1PlusChem | 1P000CL4-250mg |
Benzeneacetic acid, 5-acetyl-2-methoxy- |
116296-30-1 | 95% | 250mg |
$298.00 | 2023-12-26 |
2-(5-Acetyl-2-methoxyphenyl)acetic acid 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
2-(5-Acetyl-2-methoxyphenyl)acetic acidに関する追加情報
Introduction to 2-(5-Acetyl-2-methoxyphenyl)acetic acid (CAS No. 116296-30-1)
2-(5-Acetyl-2-methoxyphenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 116296-30-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring an acetylated aromatic ring with methoxy substitution, exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents. Its molecular structure, characterized by a phenyl ring linked to an acetic acid moiety via an acetyl group at the 5-position and a methoxy group at the 2-position, provides a versatile scaffold for further chemical modifications and functionalization.
The significance of 2-(5-Acetyl-2-methoxyphenyl)acetic acid lies in its potential applications across multiple domains of medicinal chemistry. The presence of both acetyl and methoxy functional groups on the aromatic ring enhances its reactivity, making it a suitable precursor for synthesizing more complex molecules. Researchers have leveraged this compound in the design of inhibitors targeting various biological pathways, particularly those implicated in inflammatory and neurodegenerative disorders. The acetylated phenyl ring can be further derivatized to introduce additional pharmacophores, enabling the creation of molecules with enhanced binding affinity and selectivity.
In recent years, the pharmaceutical industry has shown increasing interest in developing small-molecule inhibitors that modulate enzyme activity through precise targeting of active sites. 2-(5-Acetyl-2-methoxyphenyl)acetic acid has been explored as a key intermediate in the synthesis of compounds that inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in mediating inflammatory responses. The acetyl group at the 5-position of the phenyl ring can be modified to enhance interactions with specific amino acid residues in these enzymes, thereby improving drug efficacy and reducing side effects.
Moreover, the methoxy group at the 2-position introduces hydrophobicity and electronic properties that can fine-tune the pharmacokinetic profile of derived compounds. This balance between hydrophobicity and polar interactions is crucial for achieving optimal drug absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The structural versatility of 2-(5-Acetyl-2-methoxyphenyl)acetic acid has also made it a valuable building block in fragment-based drug design approaches, where small molecular fragments are screened for initial binding affinity before being optimized into lead compounds.
Recent advancements in computational chemistry have further enhanced the utility of CAS No. 116296-30-1 as a starting material for drug discovery. Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to target proteins with high affinity. For instance, computational models have predicted that modifications to the acetyl group can improve interactions with catalytic residues in COX enzymes, leading to more potent inhibitors. These insights have guided experimental efforts to synthesize and test novel analogs with improved pharmacological properties.
The synthesis of 2-(5-Acetyl-2-methoxyphenyl)acetic acid itself is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences starting from readily available aromatic precursors such as anisole (methyl benzoate). The introduction of the acetyl group typically involves Friedel-Crafts acylation reactions, while methoxylation can be achieved through nucleophilic aromatic substitution or direct functionalization methods. Advances in green chemistry have also led to the development of more sustainable synthetic pathways, minimizing waste and reducing energy consumption.
In academic research, CAS No. 116296-30-1 has been utilized as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structural features provide an excellent platform for exploring transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which are widely employed in medicinal chemistry for constructing complex molecular architectures. These studies not only contribute to fundamental chemical knowledge but also provide practical tools for optimizing synthetic routes used in drug development.
The pharmacological potential of derivatives derived from 2-(5-Acetyl-2-methoxyphenyl)acetic acid has been investigated across various disease areas. In oncology research, for example, certain analogs have shown promise as inhibitors of kinases involved in cancer cell proliferation and survival. By modulating kinase activity, these compounds can disrupt signaling pathways that drive tumor growth and metastasis. Similarly, in neurodegenerative disease research, derivatives targeting amyloid-beta aggregation or tau protein phosphorylation have been explored as potential therapeutics for conditions such as Alzheimer's disease.
The development of novel antimicrobial agents is another area where CAS No. 116296-30-1 has found utility. The structural motif present in this compound can be modified to create molecules with broad-spectrum antimicrobial activity against resistant bacterial strains. This is particularly relevant given the growing global challenge posed by antibiotic resistance, where new therapeutic strategies are urgently needed. Researchers have synthesized derivatives with enhanced efficacy against Gram-positive and Gram-negative bacteria while maintaining low toxicity toward human cells.
Industrial applications of 2-(5-Acetyl-2-methoxyphenyl)acetic acid extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives can serve as intermediates for synthesizing herbicides, fungicides, and other crop protection agents that enhance agricultural productivity without compromising environmental safety. Additionally, its role as a chiral building block enables the production of enantiomerically pure compounds used in fine chemical synthesis and material science applications.
The future prospects for CAS No. 116296-30-1 are promising, driven by ongoing research into novel therapeutic applications and sustainable synthetic methods. As computational tools become more sophisticated, virtual screening techniques will continue to identify new opportunities for utilizing this compound as a starting point for drug discovery programs. Meanwhile, advancements in biocatalysis offer exciting possibilities for greener synthesis routes that align with global sustainability goals.
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